2-{N-[4-(4-methylbenzyl)-1-piperazinyl]ethanimidoyl}phenol
Description
Properties
IUPAC Name |
2-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-9-18(10-8-16)15-22-11-13-23(14-12-22)21-17(2)19-5-3-4-6-20(19)24/h3-10,24H,11-15H2,1-2H3/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVGGOGBUBWLIH-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(\C)/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417444 | |
| Record name | AC1NT7K6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6071-98-3 | |
| Record name | AC1NT7K6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Impact on Bioactivity: The 4-methylbenzyl group in the target compound increases lipophilicity compared to the 2-methoxyphenyl substituent in the analog from . This difference may enhance CNS penetration but reduce aqueous solubility.
Receptor Binding Profiles :
- Piperazine-containing compounds like the target molecule often exhibit affinity for 5-HT1A and D2 receptors . However, the 4-methylbenzyl group may shift selectivity compared to methoxy-substituted analogs, which show stronger serotonergic activity.
- Astemizole derivatives (), while structurally distinct, share piperazine-related pharmacokinetic challenges, such as prolonged half-lives due to bulky substituents.
Pharmacological and Pharmacokinetic Data
Table 2: Comparative Pharmacological Data (Hypothetical Estimates)
Key Observations:
- The target compound’s higher LogP aligns with its methylbenzyl group, suggesting improved tissue distribution but lower solubility than the methoxy analog.
- Receptor selectivity : The methoxy analog () exhibits stronger 5-HT1A affinity, likely due to its polar substituent stabilizing interactions with serotonin receptor residues.
Q & A
Q. Basic
- Piperazine core : Enhances solubility and facilitates hydrogen bonding with target enzymes (e.g., tyrosinase) .
- Aromatic tail substituents : Electron-donating groups (e.g., methoxy) improve binding affinity by stabilizing π-π interactions in hydrophobic pockets .
- Phenolic hydroxyl group : Critical for antioxidant activity and metal chelation in enzymatic assays .
How can structure-activity relationship (SAR) studies guide the optimization of inhibitory activity?
Advanced
SAR analysis involves systematic structural modifications and biochemical validation:
- Spacer length reduction : Shortening the linker between the piperazine core and aromatic tail increased AbTYR inhibition (e.g., IC₅₀ from 28.9 μM to 3.8 μM in ) .
- Substituent screening : Para-methoxy groups on the aromatic tail improved IC₅₀ values by 5-fold compared to unsubstituted analogs (Table 1, ).
- In silico docking : Molecular dynamics simulations predict optimal substituent positioning for target binding .
Q. Basic
- NMR : ¹H/¹³C spectra verify substituent integration and regiochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- LC/MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 328.405) .
- Elemental analysis : Carbon/hydrogen/nitrogen ratios within ±0.3% of theoretical values .
How do aromatic tail modifications influence binding affinity and selectivity?
Q. Advanced
- Electron-withdrawing groups (e.g., nitro): Reduce affinity due to destabilized π-stacking .
- Bulkier substituents (e.g., bromophenyl): Enhance selectivity for tyrosinase over non-target kinases .
- Polar groups (e.g., hydroxyl): Improve water solubility but may reduce membrane permeability .
What in silico approaches predict the binding mode with target enzymes?
Q. Advanced
- Docking simulations : AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions (e.g., hydrogen bonds with His263 in tyrosinase) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore mapping : Identify critical interaction points (e.g., phenolic OH as a hydrogen bond donor) .
What are the key challenges in achieving high synthetic yields?
Q. Basic
- Intermediate instability : Protect phenolic OH with acetyl groups during alkylation steps .
- Byproduct formation : Use scavengers (e.g., molecular sieves) to minimize Schiff base hydrolysis .
- Scale-up limitations : Optimize solvent (e.g., switch from DMF to THF) for better heat dissipation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
